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molecular formula C7H13NO2 B1343068 1-(3-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-27-6

1-(3-Hydroxypiperidin-1-yl)ethanone

Cat. No. B1343068
M. Wt: 143.18 g/mol
InChI Key: HTFMTRPNNXNQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377521

Procedure details

3-Hydroxypiperidine (0.4 mole) is dissolved in 150 ml. of methylene chloride. The solution is cooled to 10° C. and acetic anhydride (0.46 mole) is added dropwise, maintaining the temperature under 20° C. The reaction mixture is allowed to come to room temperature, and is then refluxed for 2 hours. The methylene chloride is evaporated off, and the remaining liquid is distilled under high vacuum. A thick yellow oil is collected at 122°-126° C. (0.3 mm Hg).
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.46 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>C(Cl)Cl>[C:8]([N:4]1[CH2:5][CH2:6][CH2:7][CH:2]([OH:1])[CH2:3]1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
OC1CNCCC1
Step Two
Name
Quantity
0.46 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature under 20° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride is evaporated off
DISTILLATION
Type
DISTILLATION
Details
the remaining liquid is distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
A thick yellow oil is collected at 122°-126° C. (0.3 mm Hg)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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